2-(Benzyloxy)-4-(trifluoromethyl)benzamide
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Overview
Description
2-(Benzyloxy)-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzamide: Lacks the benzyloxy group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzamide: Similar structure but without the benzyloxy group, leading to variations in reactivity and applications.
Uniqueness: 2-(Benzyloxy)-4-(trifluoromethyl)benzamide is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C15H12F3NO2 |
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Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,19,20) |
InChI Key |
DVEPUANQZYLMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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